Lapatinib 2-Fluoro Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

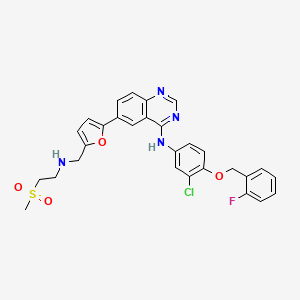

Lapatinib 2-Fluoro Impurity: is a chemical compound related to Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. This impurity is often studied to understand the purity, stability, and potential side effects of the pharmaceutical product. It is crucial in pharmaceutical research for quality control, method validation, and stability studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Lapatinib 2-Fluoro Impurity involves several synthetic steps. One common method includes the reaction of 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3’-fluorobenzyloxy)aniline to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions: Lapatinib 2-Fluoro Impurity undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of a catalyst

Major Products Formed: The major products formed from these reactions include various fluorinated and chlorinated derivatives, which are analyzed for their potential biological activity and stability .

Aplicaciones Científicas De Investigación

Synthesis of Lapatinib and Its Impurities

The synthesis of lapatinib involves several chemical reactions, where impurities such as the 2-fluoro variant can emerge. Various synthetic methods have been developed to enhance yield and purity while minimizing toxic byproducts. For instance, one method utilizes 2-furaldehyde diethyl acetal in a one-pot reaction that achieves a conversion rate of up to 70% with a purity of 98% . The presence of impurities like the 2-fluoro variant can affect the pharmacokinetics and pharmacodynamics of the drug, necessitating rigorous analytical methods for their identification and quantification.

Cancer Treatment

Lapatinib has shown significant efficacy in treating HER2-positive breast cancer. The 2-fluoro impurity may influence the drug's activity by altering its binding affinity to the target receptors. Studies have demonstrated that lapatinib effectively inhibits tumor growth in various cancer models, including breast cancer and squamous cell carcinoma of the head and neck .

- Clinical Trials : In phase II trials, lapatinib has been evaluated in combination with other agents like trastuzumab, showing improved outcomes compared to monotherapy . The presence of impurities can impact these results, highlighting the need for precise control over drug formulation.

Case Study 1: Efficacy in Brain Metastases

A study examined lapatinib's distribution in HER2-overexpressing brain metastases. Results indicated that while lapatinib penetrates brain tissue, its effectiveness is limited in treating brain metastases compared to other sites . The role of impurities like the 2-fluoro variant was not directly assessed but could potentially influence drug distribution and efficacy.

Case Study 2: Resistance Mechanisms

Research into lapatinib-resistant cell lines revealed that prolonged exposure leads to cellular adaptations that diminish drug sensitivity. The role of impurities in these resistance mechanisms remains an area for further investigation, as they might contribute to altered drug metabolism or receptor interactions .

Mecanismo De Acción

The mechanism of action of Lapatinib 2-Fluoro Impurity is closely related to that of Lapatinib. It inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). By binding to the ATP-binding pocket of these receptors, it prevents their phosphorylation and subsequent activation of downstream signaling pathways, which are crucial for cell proliferation and survival .

Comparación Con Compuestos Similares

Lapatinib: The parent compound, used in cancer treatment.

Lapatinib 4-Fluoro Analog: Another fluorinated derivative with similar properties.

Lapatinib Deschloro Impurity: A related impurity with a different halogen substitution

Uniqueness: Lapatinib 2-Fluoro Impurity is unique due to its specific fluorine substitution, which can significantly affect its chemical and biological properties. This makes it an important compound for studying the effects of fluorination on drug activity and stability .

Actividad Biológica

Lapatinib, a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has been extensively studied for its therapeutic potential in various cancers, particularly HER2-positive breast cancer. The compound Lapatinib 2-Fluoro Impurity, a derivative of Lapatinib, has garnered attention due to its unique biological activities and implications in cancer treatment. This article delves into the biological activity, pharmacodynamics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

Overview of Lapatinib and Its Impurities

Lapatinib is known for its capability to inhibit tyrosine kinase activity associated with EGFR and HER2, which are often overexpressed in various malignancies. The structure of this compound is closely related to that of its parent compound, potentially influencing its biological activity.

Chemical Structure

- Chemical Formula : C29H26ClFN4O4S

- CAS Number : 68178766

- Molecular Weight : 528.05 g/mol

Lapatinib functions by blocking the phosphorylation of EGFR and HER2 receptors, which inhibits downstream signaling pathways involved in cell proliferation and survival. This mechanism is crucial in targeting tumors that exhibit overexpression of these receptors.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Inhibition of Cell Proliferation : Studies have shown that Lapatinib effectively reduces cell proliferation in HER2-positive breast cancer cell lines.

- Induction of Apoptosis : While the parent compound has demonstrated some effect on apoptosis induction, the specific impact of the 2-Fluoro Impurity remains to be fully elucidated.

- Inhibition of Tumor Growth : Preclinical models suggest that both Lapatinib and its impurities can significantly inhibit tumor growth in xenograft models.

Case Studies

-

HER2-Positive Breast Cancer :

A Phase II study evaluated the efficacy of Lapatinib in patients with HER2-positive metastatic breast cancer who had previously failed trastuzumab therapy. The study reported a modest response rate, with approximately 6% achieving clinical benefit .Study Parameters Results Total Patients 140 Response Rate (HER2-positive) 4.3% (investigator), 1.4% (independent) Common Adverse Events Diarrhea (54%), Rash (30%) -

Brain Metastases :

In another study focusing on brain metastases from HER2-positive breast cancer, Lapatinib demonstrated clinical activity with manageable toxicity profiles .Toxicity Profile % Occurrence Diarrhea 23% (Grade 2), 21% (Grade 3) Fatigue 15% Headache 10%

Pharmacodynamics

The pharmacodynamics of Lapatinib indicate that it leads to significant inhibition of pEGFR levels and decreased proliferation rates in certain tumor types . However, the specific effects of the 2-Fluoro Impurity on these parameters require further investigation.

Safety Profile

Lapatinib is associated with several adverse effects:

- Common Side Effects : Diarrhea, rash, nausea, fatigue.

- Serious Adverse Events : Hepatotoxicity has been noted in some patients, leading to elevations in liver enzymes .

| Adverse Event | % Incidence |

|---|---|

| Diarrhea | 54% |

| Rash | 30% |

| Nausea | 24% |

Propiedades

IUPAC Name |

N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSNUFCAWIGPSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClFN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.